molecular formula C11H13FO3 B14026327 Methyl 4-fluoro-2-isopropoxybenzoate

Methyl 4-fluoro-2-isopropoxybenzoate

Cat. No.: B14026327
M. Wt: 212.22 g/mol
InChI Key: CXZICMLOMGWLRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-isopropoxybenzoate is typically synthesized through the esterification of 4-fluoro-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 4-fluoro-2-isopropoxybenzoic acid and methanol.

    Oxidation: Formation of oxidized benzoate derivatives.

    Reduction: Formation of reduced benzoate derivatives.

Scientific Research Applications

Methyl 4-fluoro-2-isopropoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 2-isopropoxybenzoate
  • Methyl 4-chloro-2-isopropoxybenzoate

Uniqueness

Methyl 4-fluoro-2-isopropoxybenzoate is unique due to the presence of both the fluorine atom and the isopropoxy group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 4-fluoro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C11H13FO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3

InChI Key

CXZICMLOMGWLRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)C(=O)OC

Origin of Product

United States

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